Cas no 50456-78-5 (2-Hydroxydibenzb,eoxepin-11(6H)-one)

2-Hydroxydibenzb,eoxepin-11(6H)-one 化学的及び物理的性質
名前と識別子
-
- Dibenz[b,e]oxepin-11(6H)-one, 2-hydroxy-
- 2-hydroxydibenzo[b,e]oxepin-11(6H)-one
- 2-Hydroxydibenz[b,e]oxepin-11(6H)-one
- 2-Hydroxy-6,11-dihydrodibenz[b,e]oxepin-11-one; 6,11-Dihydro-2-hydroxydibenz[b,e]oxepin-11-one;
- SCHEMBL655741
- 2-hydroxy-6,11-dihydrodibenz[b,e]oxepin-11-one
- HMS2330L10
- MS-2287
- MFCD02169907
- 50456-78-5
- SMR000126747
- AKOS015994241
- MLS000544990
- CHEMBL1467868
- SR-01000309969
- 2-hydroxy-6H-benzo[c][1]benzoxepin-11-one
- 5-hydroxy-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- SAQGGUMGWGCEHW-UHFFFAOYSA-N
- 5-HYDROXY-9-OXATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6,12,14-HEXAEN-2-ONE
- SR-01000309969-1
- Oprea1_051071
- 2-Hydroxydibenzb,eoxepin-11(6H)-one
-
- インチ: InChI=1S/C14H10O3/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2
- InChIKey: SAQGGUMGWGCEHW-UHFFFAOYSA-N
- ほほえんだ: C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)O
計算された属性
- せいみつぶんしりょう: 226.062994177Da
- どういたいしつりょう: 226.062994177Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 445.6±45.0 °C at 760 mmHg
- フラッシュポイント: 177.1±22.2 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-Hydroxydibenzb,eoxepin-11(6H)-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Hydroxydibenzb,eoxepin-11(6H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H939555-50mg |
2-Hydroxydibenz[b,e]oxepin-11(6H)-one |
50456-78-5 | 50mg |
$1194.00 | 2023-05-18 | ||
TRC | H939555-10mg |
2-Hydroxydibenz[b,e]oxepin-11(6H)-one |
50456-78-5 | 10mg |
$ 316.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614006-100mg |
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one |
50456-78-5 | 98% | 100mg |
¥1901.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614006-25mg |
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one |
50456-78-5 | 98% | 25mg |
¥1134.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614006-20mg |
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one |
50456-78-5 | 98% | 20mg |
¥1117.00 | 2024-05-11 | |
TRC | H939555-25mg |
2-Hydroxydibenz[b,e]oxepin-11(6H)-one |
50456-78-5 | 25mg |
$ 747.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614006-1mg |
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one |
50456-78-5 | 98% | 1mg |
¥535.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614006-2mg |
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one |
50456-78-5 | 98% | 2mg |
¥578.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614006-50mg |
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one |
50456-78-5 | 98% | 50mg |
¥1226.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614006-10mg |
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one |
50456-78-5 | 98% | 10mg |
¥800.00 | 2024-05-11 |
2-Hydroxydibenzb,eoxepin-11(6H)-one 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-Hydroxydibenzb,eoxepin-11(6H)-oneに関する追加情報
Exploring the Properties and Applications of 2-Hydroxydibenz[b,e]oxepin-11(6H)-one (CAS No. 50456-78-5)
2-Hydroxydibenz[b,e]oxepin-11(6H)-one, with the CAS number 50456-78-5, is a unique heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the dibenzoxepin class, characterized by a fused tricyclic structure incorporating oxygen. Its molecular framework makes it a promising candidate for various applications, particularly in drug development and organic synthesis. Researchers are increasingly exploring its potential due to its structural versatility and bioactive properties.
One of the most intriguing aspects of 2-Hydroxydibenz[b,e]oxepin-11(6H)-one is its role in medicinal chemistry. The presence of a hydroxyl group at the 2-position enhances its reactivity, enabling derivatization for targeted biological activity. Recent studies suggest its potential as a scaffold for designing novel therapeutic agents, particularly in addressing inflammation and neurological disorders. The compound's ability to interact with specific enzymes and receptors has made it a subject of interest in drug discovery pipelines.
In the context of sustainable chemistry, 50456-78-5 has been investigated for its compatibility with green synthesis methods. With growing environmental concerns, researchers are focusing on eco-friendly approaches to synthesize such complex molecules. The compound's stability under mild reaction conditions aligns well with the principles of green chemistry, reducing the need for hazardous reagents or high-energy processes. This aspect resonates with current trends in pharmaceutical manufacturing, where sustainability is a key priority.
The analytical characterization of 2-Hydroxydibenz[b,e]oxepin-11(6H)-one involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its purity and structural integrity, which are critical for research and industrial applications. The compound's spectral data has been extensively documented, providing a reliable reference for quality control in synthetic workflows. This level of detail is particularly valuable for laboratories focusing on high-purity compounds for precision medicine.
Beyond pharmaceuticals, CAS 50456-78-5 has shown promise in material science. Its conjugated system and rigid structure make it a potential candidate for organic electronic applications, such as OLEDs or photovoltaic materials. The compound's ability to form stable thin films and its optoelectronic properties are under investigation for next-generation energy-efficient technologies. This dual applicability in both life sciences and advanced materials highlights its interdisciplinary significance.
As the scientific community continues to explore 2-Hydroxydibenz[b,e]oxepin-11(6H)-one, safety and regulatory aspects remain paramount. While not classified as hazardous under standard protocols, proper handling procedures are recommended to ensure researcher safety. The compound's toxicological profile is an active area of study, with preliminary data suggesting favorable parameters for further development. This aligns with the increasing demand for safer chemical alternatives in industrial and academic settings.
The commercial availability of 50456-78-5 has expanded in recent years, driven by growing research demand. Suppliers now offer various grades, from research-scale quantities to bulk orders, catering to diverse experimental needs. This accessibility has accelerated investigations into its structure-activity relationships and potential industrial applications. Pricing trends indicate steady market interest, particularly from biotech startups and academic institutions.
Future research directions for 2-Hydroxydibenz[b,e]oxepin-11(6H)-one may include computational modeling to predict its interactions with biological targets, as well as optimization of synthetic routes for large-scale production. The compound's versatility positions it as a valuable building block in molecular design, with potential applications ranging from drug delivery systems to functional materials. As analytical techniques advance, deeper insights into its properties and applications are expected to emerge.
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